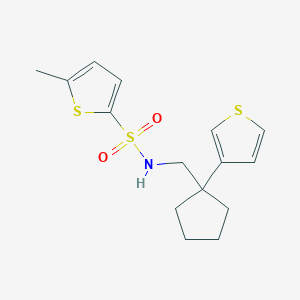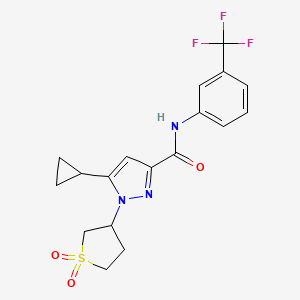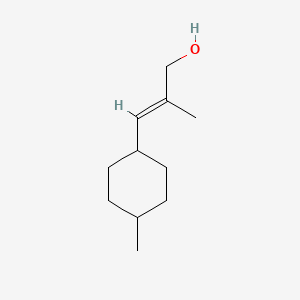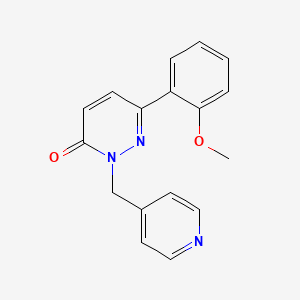
6-(2-methoxyphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-methoxyphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both methoxyphenyl and pyridinylmethyl groups contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-methoxyphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the Methoxyphenyl Group: This step often involves the use of a Suzuki coupling reaction, where a boronic acid derivative of 2-methoxyphenyl is coupled with a halogenated pyridazinone.
Attachment of the Pyridinylmethyl Group: This can be accomplished through a nucleophilic substitution reaction, where a pyridinylmethyl halide reacts with the pyridazinone core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-methoxyphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyridazinone core can be reduced to form a dihydropyridazinone.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 6-(2-hydroxyphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one.
Reduction: Formation of 6-(2-methoxyphenyl)-2-(pyridin-4-ylmethyl)dihydropyridazin-3(2H)-one.
Substitution: Formation of 6-(2-substituted phenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one.
Applications De Recherche Scientifique
Chemistry
In chemistry, 6-(2-methoxyphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. The presence of the pyridazinone core is known to impart biological activity, making it a promising scaffold for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability and reactivity.
Mécanisme D'action
The mechanism of action of 6-(2-methoxyphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(2-hydroxyphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one
- 6-(2-chlorophenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one
- 6-(2-methylphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one
Uniqueness
6-(2-methoxyphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s ability to bind to its molecular targets.
Propriétés
IUPAC Name |
6-(2-methoxyphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-22-16-5-3-2-4-14(16)15-6-7-17(21)20(19-15)12-13-8-10-18-11-9-13/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXBAMKABSNAQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
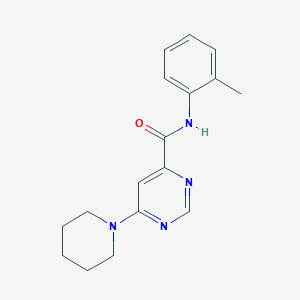

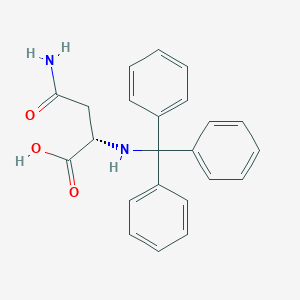
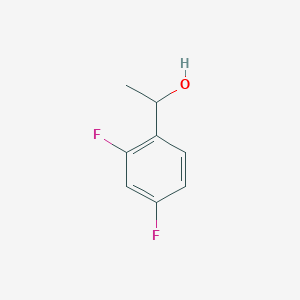
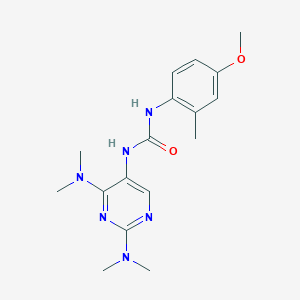
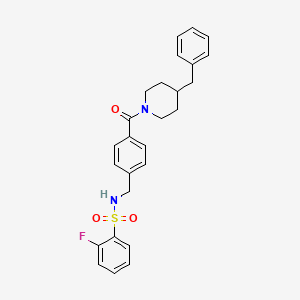
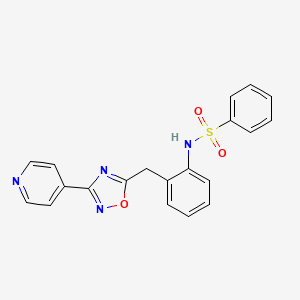
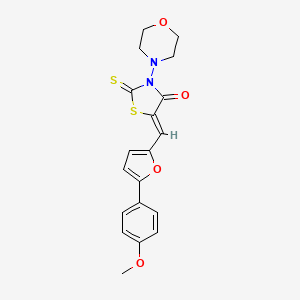
![N-cyclohexyl-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide](/img/structure/B2870966.png)

![N1-(2-methoxy-5-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2870968.png)
